

tubulozole effects on cytoskeleton dynamics

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Compound Focus: Tubulozole

CAS No.: 84697-22-3

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Mechanism of Action & Cytotoxic Effects

Tubulozole (specifically the cis isomer, **Tubulozole-C**) is characterized as a synthetic inhibitor of tubulin polymerization [1] [2]. Its effects have been studied in specific cancer cell lines, with quantitative data available for human colon cancer cells (COLO 205) [2].

Cell Line / System	Observed Effects	Key Findings
Human Colon Cancer (COLO 205)	Microtubule disruption; G2/M cell cycle arrest; Cytotoxicity [2]	• IC₅₀ : ~0.05 μ M for 48h • G2/M Arrest : >80% of cells after 24h at 0.1 μ M • Key Pathway : ATR/Chk1 kinase activation, dependent on ERK1/2 signaling [2]
Human Lymphocytes	Inhibition of IL-2 production; Reduced proliferation [1]	Disruption of microtubules prior to activation with mitogens (e.g., PHA) drastically reduces IL-2 production [1].
Fasciola hepatica	Inhibition of mitosis; Prevention of sperm formation [2]	Demonstrates anti-microtubule and anti-mitotic activity in a parasitic model [2].

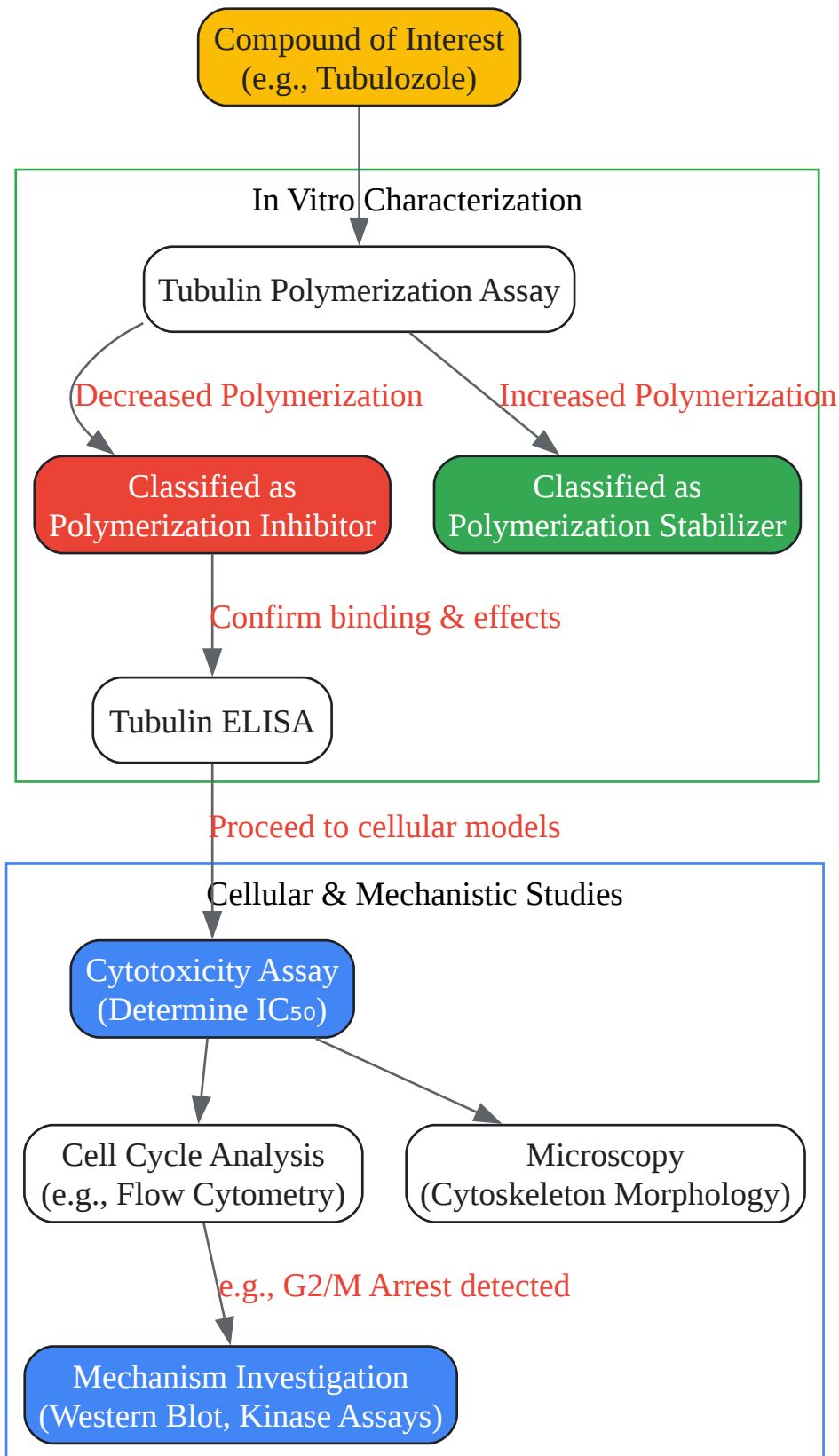
Relevant Experimental Approaches

While a detailed protocol for studying **tubulozole** is not available, current research on tubulin-targeting compounds uses standardized methods. The table below outlines common assays that could be applied to characterize **tubulozole**'s effects, based on service offerings from a specialized contract research organization [3].

Assay Type	Measurement Principle	Key Metrics & Applications
Tubulin Polymerization (Absorbance)	Light scattering (turbidometry) at 340nm by microtubules [3]	Polymer mass over time; IC ₅₀ /EC ₅₀ for inhibitors (e.g., vinblastine) or stabilizers (e.g., paclitaxel) [3].
Tubulin Polymerization (Fluorescence)	Fluorescence enhancement of a reporter dye upon incorporation into microtubules [3]	More sensitive measurement of polymerization phases (nucleation, growth, steady state); lower tubulin requirement [3].
Tubulin ELISA	Sandwich ELISA with isoform-or PTM-specific antibodies [3]	Quantification of total tubulin, specific β -isoforms (I-VI), or post-translational modifications (e.g., acetylation, glutamylation) [3].
Cell-Based Cytotoxicity & Cycle Analysis	MTT/Trypan blue exclusion assay for cell viability; Flow cytometry for DNA content [2]	Determine IC ₅₀ values; quantify population distribution in cell cycle phases (e.g., G2/M arrest) [2].
Western Blot / Kinase Activity	Protein level and phosphorylation status analysis [2]	Investigate signaling pathways (e.g., ERK1/2, Chk1, Cdc2) and checkpoint activation in response to treatment [2].

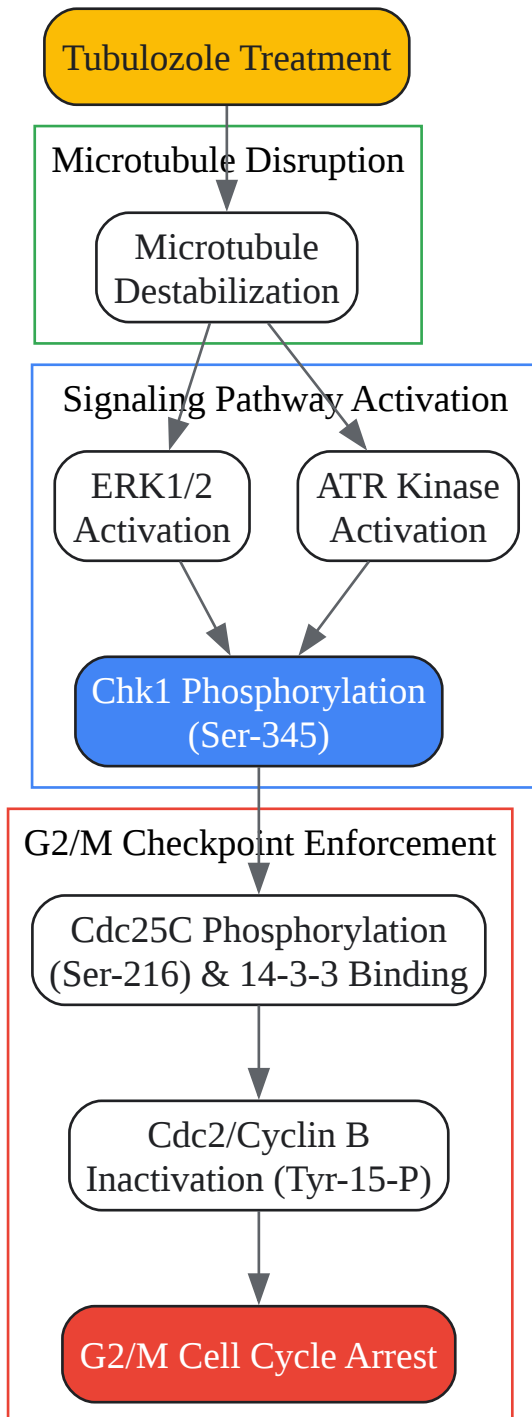
How to Structure Further Research

For a comprehensive investigation of **tubulozole**, the following workflow integrates the above methods. The diagram below outlines the key steps from initial in vitro screening to mechanistic studies in cells.



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Based on the data from COLO 205 cells, the signaling pathway induced by **tubulozole** involves key proteins regulating the cell cycle. The diagram below maps this proposed pathway.



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Research Conclusions & Future Directions

The available data firmly establishes **tubulozole** as a microtubule-destabilizing agent that induces a potent G2/M cell cycle arrest in cancer cells, primarily through the ATR/Chk1 signaling pathway [2]. Its cytotoxicity is more significant in human cancer cells than in normal colon epithelial cells, suggesting a potential therapeutic window [2].

To advance the research on this compound, the following steps are critical:

- **Confirmatory In-Vitro Assays:** Use the fluorescence-based tubulin polymerization assay to visually confirm and quantify its inhibitory action [3].
- **Isoform Specificity Screening:** Employ tubulin ELISAs to determine if **tubulozole** has a binding preference for specific β -tubulin isotypes, which could influence its efficacy and toxicity profile [3].
- **Broader Cytotoxicity Profiling:** Expand testing to a wider panel of cancer cell lines and primary cells to better understand its spectrum of activity and selectivity.

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References

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